
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is a chemical compound with the molecular formula C15H21NO It is an aniline derivative, characterized by the presence of an ethyl group, a methyl group, and a phenoxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline typically involves the reaction of 3-methylaniline with ethyl bromide and 2-phenoxyethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The phenoxyethyl group plays a crucial role in enhancing the compound’s binding specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-3-methyl-N-(2-hydroxyethyl)aniline
- N-Ethyl-3-methyl-N-(2-methoxyethyl)aniline
- N-Ethyl-3-methyl-N-(2-chloroethyl)aniline
Uniqueness
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenoxyethyl group contributes to the compound’s potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4735-73-3 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-ethyl-3-methyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C17H21NO/c1-3-18(16-9-7-8-15(2)14-16)12-13-19-17-10-5-4-6-11-17/h4-11,14H,3,12-13H2,1-2H3 |
Clé InChI |
UWVMHXIVQNNZMB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC1=CC=CC=C1)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
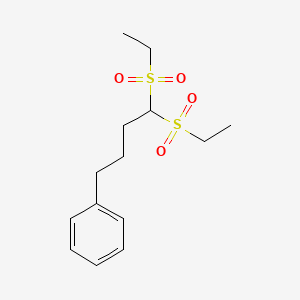
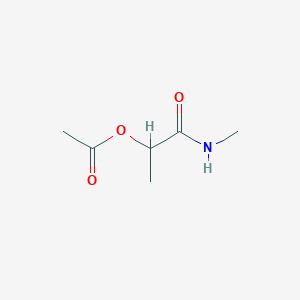

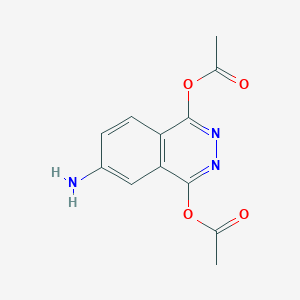
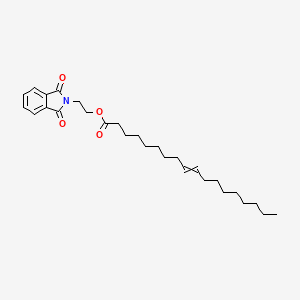
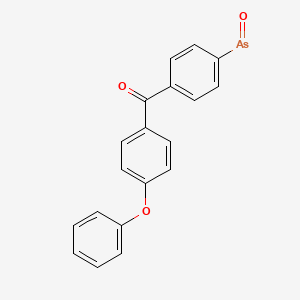
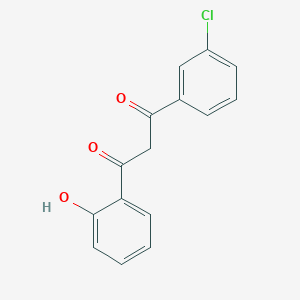
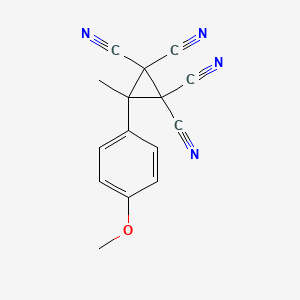

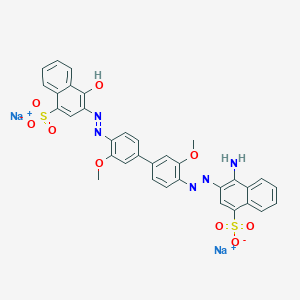
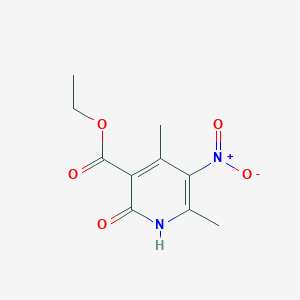
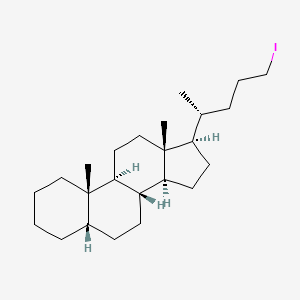
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
